SSAA09E1

Cathepsin L inhibitor Cysteine protease selectivity Coronavirus entry

SSAA09E1 is the only benzamide-class cathepsin L inhibitor validated in coronavirus entry assays. It provides >3.75-fold selectivity over cathepsin B (no inhibition at 20 μM), enabling cathepsin L-specific interrogation of viral entry without confounding off-target effects. With EC50 of 6.7 μM in ACE2-HEK293T SARS-CoV pseudovirus assays, it serves as an essential temporal control for post-binding entry studies. Low MW (199.3 g/mol) and moderate LogP (0.92) offer a distinct scaffold for medicinal chemistry optimization and rational combination studies with mechanistically orthogonal entry inhibitors.

Molecular Formula C7H9N3S2
Molecular Weight 199.3 g/mol
CAS No. 433212-75-0
Cat. No. B3025791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSAA09E1
CAS433212-75-0
Molecular FormulaC7H9N3S2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)N)C1=CC=CS1
InChIInChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5-
InChIKeyPJVHAJJEMJNPHN-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SSAA09E1 (433212-75-0): A Cathepsin L-Selective Small Molecule Inhibitor with Distinct Viral Entry Blockade Mechanism


SSAA09E1 ([(Z)-1-thiophen-2-ylethylideneamino]thiourea, CAS 433212-75-0) is a small molecule characterized as a cathepsin L inhibitor with an IC50 of 5.33 μM [1]. Its primary biological application is in coronavirus research, where it inhibits viral entry by blocking the host protease cathepsin L, which is required for processing of the SARS-CoV spike glycoprotein during viral entry [2]. The compound exhibits an EC50 of 6.7 μM in reducing infection of ACE2-expressing HEK293T cells by SARS-CoV pseudotyped virus [3]. SSAA09E1 demonstrates selectivity for cathepsin L over cathepsin B, showing no inhibition of cathepsin B at concentrations up to 20 μM [4].

Why Generic Cathepsin Inhibitor Substitution Fails: SSAA09E1's (433212-75-0) Divergent Mechanism and Chemical Class Differentiation


The substitution of SSAA09E1 with generic cathepsin inhibitors or other SARS-CoV entry inhibitors is scientifically unsound due to three fundamental points of divergence. First, SSAA09E1 belongs to the benzamide chemical class, structurally distinct from broad-spectrum cysteine protease inhibitors such as epoxysuccinyl-based E-64d, vinylsulfone-based K11777, or thiocarbazate-based SID 26681509 [1]. Second, its mechanism of action is uniquely positioned—it acts post-receptor binding by specifically blocking cathepsin L, whereas in-class comparator SSAA09E2 acts earlier by blocking SARS-S/ACE2 interaction, and SSAA09E3 acts later by preventing membrane fusion [2]. Third, its selectivity profile for cathepsin L over cathepsin B (no inhibition at 20 μM) [3] contrasts with broader-spectrum cysteine protease inhibitors that lack this selectivity [4], potentially impacting off-target cellular effects in experimental systems. These differential characteristics preclude simple interchangeability with other in-class compounds.

SSAA09E1 (433212-75-0) Evidence-Based Differentiation Guide: Quantitative Comparator Data for Scientific Procurement


Cathepsin L Inhibition Specificity: SSAA09E1 Selectivity Over Cathepsin B Versus Broad-Spectrum Inhibitors

SSAA09E1 exhibits selective inhibition of cathepsin L with no measurable activity against cathepsin B at concentrations up to 20 μM [1]. This contrasts with the broad-spectrum cysteine protease inhibitor E-64d, which inhibits both cathepsin L and cathepsin B as well as other cysteine peptidases [2]. The selectivity was experimentally validated using purified recombinant cathepsin B incubated with a fluorogenic substrate (Z-Arg-Arg-7-amido-4-methylcoumarin) in the presence or absence of SSAA09E1, showing no reduction in cathepsin B activity, whereas the known cathepsin B inhibitor CA074 produced complete inhibition [3].

Cathepsin L inhibitor Cysteine protease selectivity Coronavirus entry

Mechanism of Action Differentiation: SSAA09E1 Post-Binding Cathepsin L Blockade Versus Early-Stage ACE2 Interaction Inhibitors

SSAA09E1 acts at a distinct temporal stage of viral entry compared to other inhibitors identified from the same chemical library screen [1]. SSAA09E1 functions by blocking cathepsin L, a host protease required for spike protein processing that occurs after receptor binding [2]. In contrast, SSAA09E2 acts earlier by blocking the interaction between SARS-CoV spike glycoprotein (SARS-S) and the ACE2 receptor, while SSAA09E3 acts even later by preventing fusion of the viral membrane with the host cellular membrane [3]. These three compounds, despite originating from the same screening campaign, operate via three independent and non-overlapping mechanisms [4].

Viral entry mechanism Cathepsin L blockade SARS-CoV entry inhibitor

Structural Class Differentiation: SSAA09E1 Benzamide Scaffold Versus Alternative Cathepsin L Inhibitor Chemotypes

SSAA09E1 belongs to the benzamide structural class ([(Z)-1-thiophen-2-ylethylideneamino]thiourea, MW 199.3 g/mol), which is chemically distinct from other cathepsin L inhibitors used in coronavirus research [1]. Comparative analysis of cathepsin inhibitors tested for CoV inhibition reveals SSAA09E1 as the only benzamide-class compound, whereas other cathepsin L inhibitors belong to distinct chemotypes: E-64d (epoxysuccinyl), K11777 (vinylsulfone), SID 26681509 (thiocarbazate), and tetrahydroquinoline oxocarbazate derivatives [2]. This structural divergence may confer different physicochemical properties and potential for scaffold-specific optimization [3].

Benzamide inhibitor Cathepsin L chemotype Small molecule scaffold

Cellular Antiviral Activity: SSAA09E1 EC50 in Pseudotyped Virus Entry Assay

SSAA09E1 demonstrates cellular antiviral activity with an EC50 of 6.7 μM in reducing infection of HEK293T cells transiently transfected with ACE2 by an HIV-based pseudovirus system bearing SARS-CoV surface glycoprotein S [1]. This cellular activity is comparable in potency to its biochemical IC50 against cathepsin L (5.33 μM), suggesting that cathepsin L inhibition is the primary mechanism driving cellular antiviral effects [2]. The compound was identified from a chemical library screen designed to identify SARS-CoV entry inhibitors while excluding non-specific entry blockers by counter-screening against VSV-G pseudotyped virus [3].

Antiviral activity SARS-CoV pseudovirus Viral entry inhibition

Combinatorial Antiviral Strategy: SSAA09E1 Synergy Potential with Mechanistically Distinct Inhibitors

SSAA09E1 operates via a mechanism orthogonal to SSAA09E2 (ACE2 binding inhibitor) and SSAA09E3 (membrane fusion inhibitor), as demonstrated by the original discovery study which identified three independent entry blockade mechanisms [1]. This mechanistic orthogonality establishes the theoretical foundation for combination strategies targeting multiple stages of viral entry simultaneously [2]. The selectivity of SSAA09E1 for cathepsin L over cathepsin B (no inhibition at 20 μM) [3] may also permit more precise mechanistic dissection in combination studies compared to broader-spectrum cysteine protease inhibitors [4].

Combination therapy Synergistic antiviral Entry inhibitor cocktail

SSAA09E1 (433212-75-0) Validated Research Application Scenarios Based on Quantitative Evidence


Cathepsin L-Specific Pathway Dissection in Coronavirus Entry Studies

SSAA09E1 enables researchers to specifically interrogate the role of cathepsin L in coronavirus entry without confounding inhibition of cathepsin B or other cysteine proteases. With an IC50 of 5.33 μM against cathepsin L and no detectable inhibition of cathepsin B at concentrations up to 20 μM, this compound provides a >3.75-fold selectivity window for cathepsin L-specific studies [1]. This selectivity contrasts with broader-spectrum inhibitors like E-64d, which inhibit multiple cysteine peptidases and cannot distinguish cathepsin L-specific contributions to viral entry [2]. Researchers should employ SSAA09E1 at concentrations of 5-20 μM in cell-based viral entry assays to achieve cathepsin L inhibition while maintaining selectivity over cathepsin B.

Post-Receptor Binding Stage Inhibitor Controls in Entry Mechanism Studies

SSAA09E1 functions specifically at the post-receptor binding stage of viral entry by blocking cathepsin L-mediated spike protein processing, in contrast to SSAA09E2 which blocks SARS-S/ACE2 binding and SSAA09E3 which prevents membrane fusion [1]. This temporal specificity makes SSAA09E1 an essential control compound for experiments designed to map the sequence of events during coronavirus entry. At a cellular EC50 of 6.7 μM in ACE2-expressing HEK293T cells infected with SARS-CoV pseudotyped virus [2], SSAA09E1 provides a defined intervention point for time-of-addition experiments aimed at establishing whether a novel inhibitor acts before or after cathepsin L processing.

Benzamide Scaffold Reference Compound for Structure-Activity Relationship Studies

SSAA09E1 represents the only benzamide-class cathepsin L inhibitor validated in coronavirus entry assays, with a molecular weight of 199.3 g/mol and LogP of 0.92 [1]. This unique scaffold position among cathepsin L inhibitors tested for CoV inhibition—which otherwise include epoxysuccinyl (E-64d), vinylsulfone (K11777), thiocarbazate (SID 26681509), and tetrahydroquinoline oxocarbazate chemotypes [2]—establishes SSAA09E1 as a chemically distinct starting point for medicinal chemistry optimization or scaffold-hopping campaigns. Researchers engaged in developing novel cathepsin L inhibitors can use SSAA09E1 as a benzamide-class reference to benchmark potency, selectivity, and physicochemical properties against alternative chemotypes.

Mechanism-Orthogonal Component in Multi-Target Antiviral Cocktail Studies

SSAA09E1 can be deployed as the cathepsin L-targeting component in combination studies with mechanistically orthogonal entry inhibitors. The discovery study established that SSAA09E1, SSAA09E2, and SSAA09E3 operate via three independent and non-overlapping mechanisms—cathepsin L blockade, ACE2 binding inhibition, and membrane fusion prevention, respectively [1]. This mechanistic orthogonality provides a rational foundation for investigating whether simultaneous blockade of multiple entry stages produces additive or synergistic antiviral effects. Researchers designing combination studies should select SSAA09E1 for the post-binding, cathepsin L-dependent stage, pair it with an early-stage inhibitor like SSAA09E2 and/or a late-stage inhibitor like SSAA09E3, and evaluate combinatorial effects at concentrations informed by the individual EC50 values of each compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSAA09E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.